6-Aminosulmazole
Overview
Description
6-Aminosulmazole is a heterocyclic compound that belongs to the class of sulfonamides. It is characterized by the presence of an amino group attached to the sixth position of the sulmazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminosulmazole typically involves the reaction of 2-methoxy-4-(methylthio)benzoic acid with appropriate reagents under controlled conditions. One common method includes the use of a coupling reaction followed by cyclization to form the sulmazole ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: 6-Aminosulmazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents such as alkyl halides or acyl chlorides are used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in inhibiting specific enzymes and pathways in microbial organisms.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the manufacturing of pharmaceuticals and agrochemicals, where it improves the quality and efficiency of products.
Mechanism of Action
The mechanism of action of 6-Aminosulmazole involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the synthesis of folic acid in bacteria, thereby preventing their growth and proliferation. In anticancer applications, it interferes with cell cycle progression and induces apoptosis in cancer cells. The compound targets enzymes and pathways critical for cell survival and replication.
Comparison with Similar Compounds
Sulfamethoxazole: Another sulfonamide with similar antimicrobial properties.
Sulfadiazine: Used in combination with other drugs to treat infections.
Sulfapyridine: Known for its anti-inflammatory properties.
Uniqueness of 6-Aminosulmazole: this compound stands out due to its unique structural features and broad spectrum of biological activities. Unlike some other sulfonamides, it has shown significant potential in both antimicrobial and anticancer applications, making it a versatile compound for further research and development.
Properties
IUPAC Name |
2-(2-methoxy-4-methylsulfinylphenyl)-1H-imidazo[4,5-b]pyridin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-20-12-6-9(21(2)19)3-4-10(12)13-17-11-5-8(15)7-16-14(11)18-13/h3-7H,15H2,1-2H3,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFNDGBUMJWCPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)C)C2=NC3=C(N2)C=C(C=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20874523 | |
Record name | 1H-IMIDAZO[4,5-B]PYRIDIN-6-AMINE, 2-[2-METHOXY-4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20874523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127356-05-2 | |
Record name | 6-Aminosulmazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127356052 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-IMIDAZO[4,5-B]PYRIDIN-6-AMINE, 2-[2-METHOXY-4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20874523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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